molecular formula C22H19NO7S B12399992 Mthfd2-IN-3

Mthfd2-IN-3

Cat. No.: B12399992
M. Wt: 441.5 g/mol
InChI Key: PBEFKXZUTRRLDB-UHFFFAOYSA-N
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Description

Mthfd2-IN-3 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in the folate-mediated one-carbon metabolism pathway. This enzyme is highly upregulated in various cancer types and plays a crucial role in supporting the rapid proliferation of cancer cells. This compound has shown significant efficacy in obstructing the activity of MTHFD2, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mthfd2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. the general approach involves the use of various organic synthesis techniques, such as condensation reactions, cyclization, and purification processes to obtain the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Mthfd2-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or altered chemical properties .

Scientific Research Applications

Mthfd2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mthfd2-IN-3 exerts its effects by binding to the active site of MTHFD2, thereby inhibiting its enzymatic activity. This inhibition disrupts the folate-mediated one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation. By targeting MTHFD2, this compound selectively affects cancer cells that rely on this pathway for growth and survival .

Properties

Molecular Formula

C22H19NO7S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid

InChI

InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26)

InChI Key

PBEFKXZUTRRLDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2

Origin of Product

United States

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